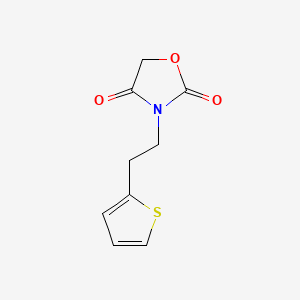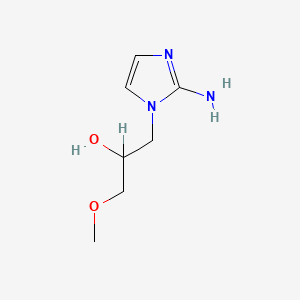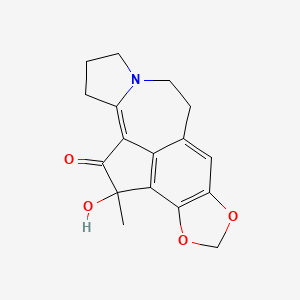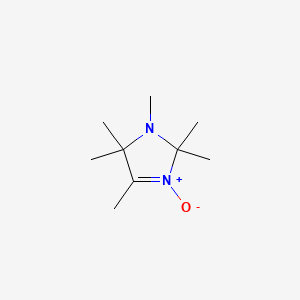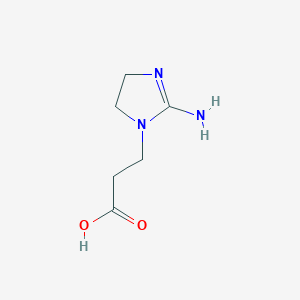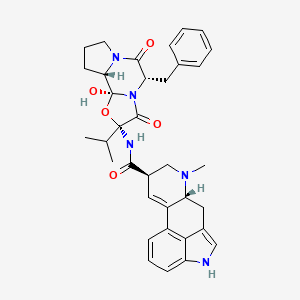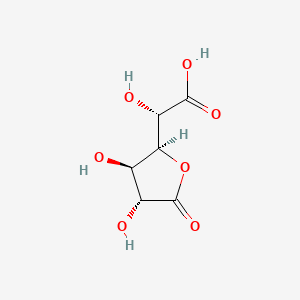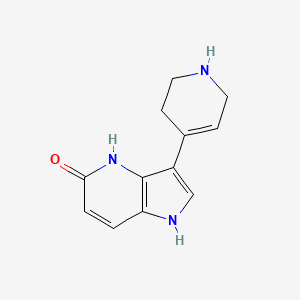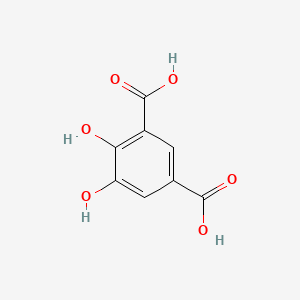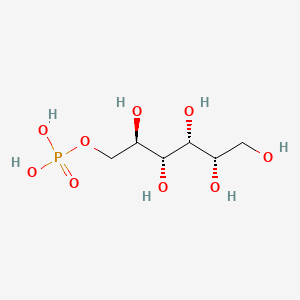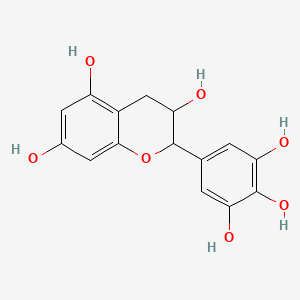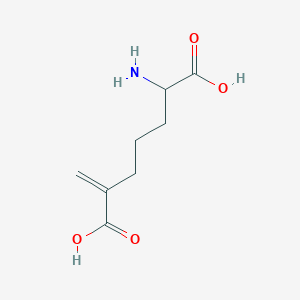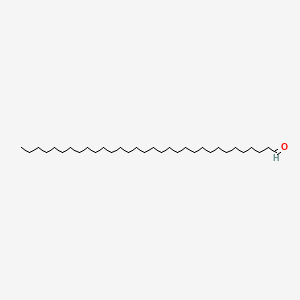
Dotriacontanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dotriacontanal is a long-chain fatty aldehyde resulting from the formal oxidation of the hydroxy group of dotriacontan-1-ol. It has a role as a plant metabolite. It is a long-chain fatty aldehyde and a 2,3-saturated fatty aldehyde. It derives from a dotriacontane.
Aplicaciones Científicas De Investigación
1. Anticonvulsant Activities
Dotriacontanal, isolated from Harungana madagascariensis seeds, has demonstrated significant anticonvulsant effects in mice models. Both the crude extract of Harungana madagascariensis and isolated dotriacontanal showed protective effects against chemically induced epileptic seizures, indicating potential applications in epilepsy treatment (Signe et al., 2020).
2. Activation of Human Neutrophils
Dotriacontanal extracted from Tynanthus micranthus has been shown to activate human neutrophils to produce superoxide anions. This finding suggests a potential role in stimulating immune responses, especially in the activation of neutrophils, a key component of the body's innate immune system (Gomes et al., 2020).
3. Inhalation Toxicology Studies
In a study examining the inhalation of cigarette smoke, dotriacontanal was used as a marker to evaluate the deposition of cigarette smoke in the respiratory systems of experimental animals. This application of dotriacontanal helps in understanding the distribution and impact of inhaled substances in biomedical research (Davis et al., 1973).
Propiedades
Número CAS |
57878-00-9 |
|---|---|
Nombre del producto |
Dotriacontanal |
Fórmula molecular |
C32H64O |
Peso molecular |
464.8 g/mol |
Nombre IUPAC |
dotriacontanal |
InChI |
InChI=1S/C32H64O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33/h32H,2-31H2,1H3 |
Clave InChI |
NNZVKPZICXRDJI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



